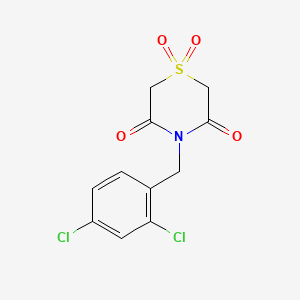

4-(2,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like 2,4-Dichlorobenzyl chloride has been described in the literature . For instance, one method involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Another approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzyl alcohol, a related compound, include a molecular formula of C7H6Cl2O, a molecular weight of 177.03 g/mol, a melting point of 57 to 60 °C, and a boiling point of 150 °C .Applications De Recherche Scientifique

Cyclisation Chemistry

Research by Koutentis and Rees (2000) highlights the condensation of certain thiadiazine derivatives with 1,2-diaminobenzene and related compounds, leading to the formation of tricyclic thiadiazino compounds. These compounds exhibit significant reactivity, such as nucleophilic displacement by various groups, showcasing their potential utility in synthetic organic chemistry and material science (Koutentis & Rees, 2000).

Orientation of Cyclization in Heterocyclic Systems

Gupta and Chaudhary (2015) focused on the regiochemistry of cyclized products in thiazolo-quinazoline systems, employing NMR, DFT, and X-ray diffraction to elucidate the structures of these compounds. Their research contributes to understanding the cyclization orientation, which is crucial for designing compounds with desired properties (Gupta & Chaudhary, 2015).

Novel Synthesis Approaches

Yoon, Cho, and Kim (1998) developed a method for synthesizing 3-aryl-4-halogeno-1,2,5-thiadiazoles through reactions of dihalogenoethanone oximes, presenting a new pathway for accessing thiadiazole derivatives. This work demonstrates the versatility of these compounds in synthetic applications (Yoon, Cho, & Kim, 1998).

Functionalization of Heterocyclic Compounds

The study by Wöhrle, Eskes, Shigehara, and Yamada (1993) describes the synthesis of dicyanobenzenes and their transformation into phthalocyanines, highlighting the role of these heterocyclic compounds in the development of dyes and pigments (Wöhrle et al., 1993).

Environmental and Biological Applications

Research into the microbial transformation of chlorobenzenes, as described by Adrian et al. (2000), reveals the potential for bioremediation strategies targeting persistent environmental contaminants. This study provides insights into the reductive dechlorination of chlorobenzenes by bacterial cultures, suggesting applications in environmental cleanup (Adrian et al., 2000).

Mécanisme D'action

Target of Action

It is related to2,4-Dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The local anesthetic action of 2,4-Dichlorobenzyl alcohol, a related compound, is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The related compound, 2,4-dichlorobenzyl alcohol, is known to have a broad-spectrum antiseptic effect, suggesting that it may interfere with multiple biochemical pathways in bacteria and viruses .

Pharmacokinetics

Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose . This suggests that 4-(2,4-Dichlorobenzyl)-1λ~6~,4-thiazinane-1,1,3,5-tetraone may have similar pharmacokinetic properties.

Result of Action

It also maintains antimicrobial activity for 5 to 10 minutes after brushing .

Action Environment

It’s worth noting that the related compound, 2,4-dichlorobenzyl alcohol, is commonly used in throat lozenges, suggesting that it is stable in various environments and retains its efficacy when administered orally .

Safety and Hazards

Propriétés

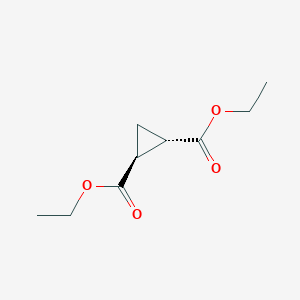

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO4S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-19(17,18)6-11(14)16/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSXSZYRRJRDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)

![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)

![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)

![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)